methyl 5-chloro-6-(1,2,3-triazol-2-yl)pyridine-3-carboxylate
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Overview
Description
methyl 5-chloro-6-(1,2,3-triazol-2-yl)pyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-6-(1,2,3-triazol-2-yl)pyridine-3-carboxylate typically involves the reaction of 5-chloro-6-(triazol-2-yl)pyridine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
methyl 5-chloro-6-(1,2,3-triazol-2-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The triazole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-amino-6-(triazol-2-yl)pyridine-3-carboxylate or 5-thio-6-(triazol-2-yl)pyridine-3-carboxylate.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of 5-chloro-6-(triazol-2-yl)pyridine-3-methanol.
Scientific Research Applications
methyl 5-chloro-6-(1,2,3-triazol-2-yl)pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and fungicides.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 5-chloro-6-(1,2,3-triazol-2-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The triazole ring is known to interact with proteins through hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloropyridine-3-carboxylate
- 5-chloro-6-(triazol-2-yl)pyridine-3-carboxylic acid
- 2,6-bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
methyl 5-chloro-6-(1,2,3-triazol-2-yl)pyridine-3-carboxylate is unique due to the presence of both a triazole ring and a carboxylate ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate for the synthesis of various bioactive compounds and materials .
Properties
IUPAC Name |
methyl 5-chloro-6-(triazol-2-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c1-16-9(15)6-4-7(10)8(11-5-6)14-12-2-3-13-14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWOHQIYPQQGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N2N=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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